

An In-depth Technical Guide to 2-Methoxypyrimidin-5-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Methoxypyrimidin-5-ol**

Cat. No.: **B1590441**

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of **2-Methoxypyrimidin-5-ol** (CAS No. 71133-22-7), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure in a vast array of biologically active molecules, and the specific functionalization of this compound—possessing both a methoxy and a hydroxyl group—makes it a versatile building block for synthetic chemistry.^{[1][2]} This document details its physicochemical properties, spectroscopic profile, plausible synthetic methodologies, and key chemical reactions. Furthermore, it explores its potential applications in the development of novel therapeutic agents, grounded in the established roles of related pyrimidine derivatives.

Introduction and Structural Context

2-Methoxypyrimidin-5-ol is a substituted pyrimidine, a class of aromatic heterocyclic compounds fundamental to nucleic acids (cytosine, thymine, and uracil) and numerous pharmaceuticals.^[1] Its structure is characterized by a pyrimidine ring substituted with a methoxy group at the 2-position and a hydroxyl group at the 5-position.

A critical aspect of its chemistry is the potential for keto-enol tautomerism. The molecule can exist in equilibrium between the hydroxyl (enol) form, **2-Methoxypyrimidin-5-ol**, and its more stable keto tautomer, 2-methoxypyrimidin-5(4H)-one.^[2] While the enol form is frequently named, much of the available data and its reactivity profile correspond to the keto form.^[2]

Core Identifiers:

- Systematic Name (IUPAC): **2-methoxypyrimidin-5-ol**
- CAS Number: 71133-22-7[\[2\]](#)
- Molecular Formula: C₅H₆N₂O₂[\[2\]](#)
- PubChem CID: 581046[\[2\]](#)

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. These values, primarily derived from computational data from PubChem, are essential for predicting the compound's behavior in various chemical and biological systems.[\[2\]](#)

Property	Value	Source
Molecular Weight	126.11 g/mol	PubChem [2]
XLogP3-AA (LogP)	-0.5	PubChem [2]
Hydrogen Bond Donor Count	1	PubChem [2]
Hydrogen Bond Acceptor Count	3	PubChem [2]
Rotatable Bond Count	1	PubChem [2]
Topological Polar Surface Area	50.7 Å ²	PubChem [2]
Exact Mass	126.042927438 Da	PubChem [2]
Complexity	183	PubChem [2]

Spectroscopic Profile for Structural Elucidation

The unambiguous identification of **2-Methoxypyrimidin-5-ol** relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the precise atomic connectivity.[3]

- ^1H NMR: The proton NMR spectrum would be expected to show distinct signals for the methoxy protons (a singlet around 3.8-4.0 ppm), the aromatic protons on the pyrimidine ring (two doublets in the 7.5-8.5 ppm region), and a broad singlet for the hydroxyl proton, which can vary in chemical shift depending on solvent and concentration.
- ^{13}C NMR: The carbon NMR spectrum will confirm the presence of five distinct carbon environments: the methoxy carbon (around 55-60 ppm) and four carbons in the pyrimidine ring, with chemical shifts influenced by the attached functional groups.

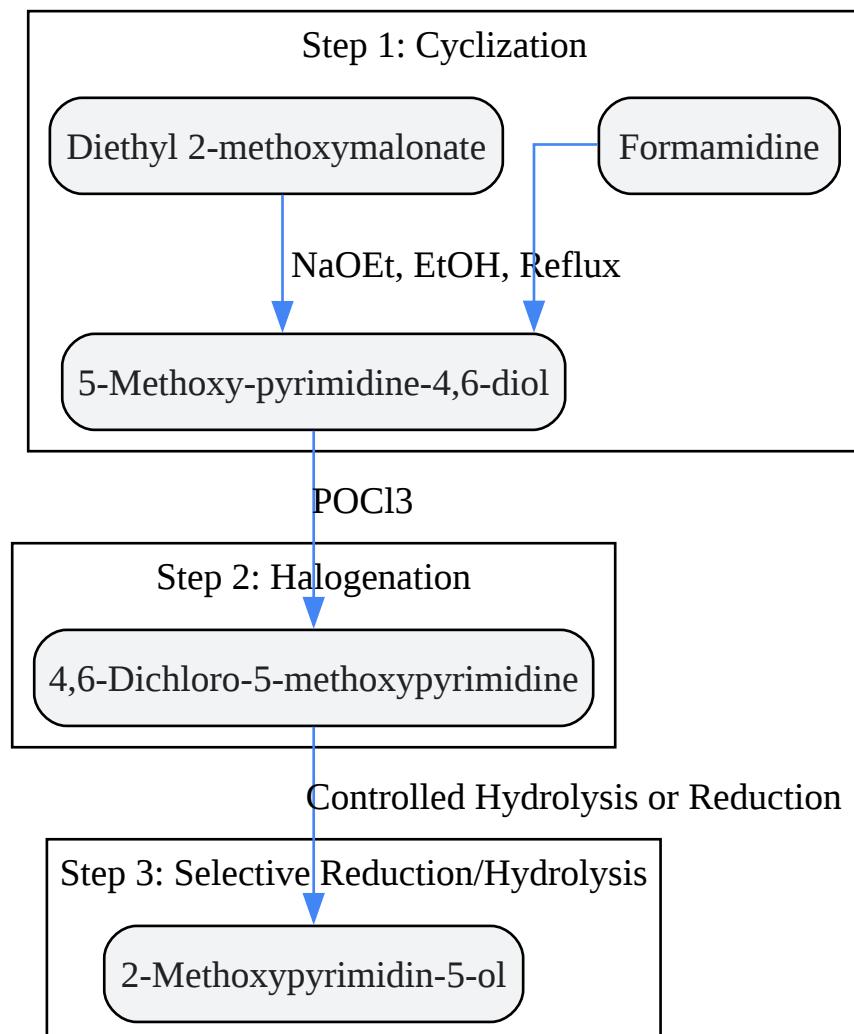
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule.[4]

- O-H Stretch: A broad absorption band in the region of 3400-3200 cm^{-1} is characteristic of the hydroxyl group.
- C=O Stretch: The presence of the keto tautomer would give rise to a strong absorption band around 1650 cm^{-1} , indicative of a carbonyl group.[5]
- C-O Stretch: A peak in the 1300-1200 cm^{-1} range would correspond to the C-O stretching of the methoxy group.
- Aromatic C-H Stretch: Absorptions in the 3100-3000 cm^{-1} region are typical for C-H bonds on the aromatic ring.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.


- Molecular Ion Peak (M^+): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule (126.0429 Da).[2] Analysis of isotopic patterns can further confirm the elemental composition.

Synthesis and Purification: A Proposed Methodology

While specific, peer-reviewed protocols for the direct synthesis of **2-Methoxypyrimidin-5-ol** are not readily available, a plausible synthetic route can be designed based on established pyrimidine synthesis strategies.^{[2][6]} The most common approach involves the cyclocondensation of a three-carbon precursor with an N-C-N containing compound like an amidine or urea derivative.^[6]

Proposed Synthetic Workflow

A logical pathway involves the reaction of a suitably substituted malonate derivative with an appropriate amidine, followed by functional group manipulation.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **2-Methoxypyrimidin-5-ol**.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation based on general pyrimidine synthesis.[\[6\]](#)

Step 1: Synthesis of 5-Methoxypyrimidine-4,6-diol

- Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
- To this solution, add diethyl 2-methoxymalonate, followed by formamidine hydrochloride.
- Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and neutralize with acetic acid.
- Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 5-Methoxypyrimidine-4,6-diol.

Step 2: Synthesis of 4,6-Dichloro-5-methoxypyrimidine

- Carefully add the 5-Methoxypyrimidine-4,6-diol to an excess of phosphorus oxychloride (POCl_3).
- Heat the mixture gently under reflux until the reaction is complete.
- Cool the mixture and pour it cautiously onto crushed ice.
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of **2-Methoxypyrimidin-5-ol**

- The selective removal of one chlorine atom to yield the final product is a challenging step.[2] This could potentially be achieved through controlled catalytic hydrogenation (e.g., using Pd/C with a base like triethylamine) or by selective hydrolysis under carefully controlled pH and temperature conditions.

Purification:

- The final crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a solvent gradient such as hexane/ethyl acetate.[6]

Chemical Reactivity and Applications in Drug Development

The bifunctional nature of **2-Methoxypyrimidin-5-ol** makes it an attractive starting material for creating libraries of novel compounds.[7]

Key Reaction Sites

Caption: Key reactive sites on **2-Methoxypyrimidin-5-ol**.

- The Hydroxyl Group: The phenolic hydroxyl group is a key site for derivatization. It can undergo O-alkylation or esterification to introduce a wide variety of functional groups, which is crucial for modulating properties like solubility, lipophilicity, and target binding.[1]
- The Pyrimidine Ring: The ring itself can be subject to further substitution reactions, such as halogenation, which can then be used for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular architectures.[1]

Potential Therapeutic Applications

While specific biological activities for **2-Methoxypyrimidin-5-ol** itself are not widely reported, the pyrimidine core is a well-established pharmacophore in many therapeutic areas.[1][2]

Derivatives of this compound could be investigated for a range of activities:

- Kinase Inhibitors: The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors for cancer therapy, often mimicking the adenine base of ATP to bind in the enzyme's active

site.^[7] Strategic functionalization at the C4, C5, and C2 positions is critical for achieving potency and selectivity.^[7]

- Anticancer Agents: Many pyrimidine analogs act as antimetabolites, interfering with DNA and RNA synthesis in rapidly dividing cancer cells.^[1]
- Antimicrobial and Antiviral Agents: Modified pyrimidine nucleosides are a mainstay of antiviral therapy. The pyrimidine nucleus is also a common feature in antibacterial and antifungal drugs.^[1]

Safety and Handling

As with any laboratory chemical, **2-Methoxypyrimidin-5-ol** should be handled with appropriate care.

- General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.^[8]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).^[8]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.^{[8][9]}
- First Aid:
 - In case of skin contact: Wash off immediately with plenty of soap and water.^[8]
 - In case of eye contact: Rinse cautiously with water for several minutes.^[8]
 - If inhaled: Remove person to fresh air and keep comfortable for breathing.^[8]
 - If swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.^[8]
- Disposal: Dispose of contents and container to an approved waste disposal plant.^{[8][9]}

Conclusion

2-Methoxypyrimidin-5-ol is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its dual functionality allows for diverse chemical modifications, enabling the exploration of a broad chemical space. While detailed experimental data remains somewhat limited in public literature, its structural relationship to a multitude of known biologically active pyrimidines provides a strong rationale for its use in the development of novel kinase inhibitors, anticancer agents, and other therapeutics. This guide serves as a foundational resource for researchers looking to leverage the chemical properties of this versatile compound in their discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methoxypyrimidin-5-ol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1590441#2-methoxypyrimidin-5-ol-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com